molecular formula C19H20N4O4 B1216774 10-((2,3-Dimethyl-1-oxopentyl)amino)-4-oxo-4H-pyrimido(1,2-c)quinazoline-3-carboxylic acid CAS No. 79690-61-2

10-((2,3-Dimethyl-1-oxopentyl)amino)-4-oxo-4H-pyrimido(1,2-c)quinazoline-3-carboxylic acid

Cat. No.: B1216774
CAS No.: 79690-61-2
M. Wt: 368.4 g/mol
InChI Key: YWYURKUOLLVUCU-UHFFFAOYSA-N
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Description

10-((2,3-Dimethyl-1-oxopentyl)amino)-4-oxo-4H-pyrimido(1,2-c)quinazoline-3-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C19H20N4O4 and its molecular weight is 368.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

79690-61-2

Molecular Formula

C19H20N4O4

Molecular Weight

368.4 g/mol

IUPAC Name

10-(2,3-dimethylpentanoylamino)-4-oxopyrimido[1,2-c]quinazoline-3-carboxylic acid

InChI

InChI=1S/C19H20N4O4/c1-4-10(2)11(3)17(24)22-12-5-6-15-13(7-12)16-20-8-14(19(26)27)18(25)23(16)9-21-15/h5-11H,4H2,1-3H3,(H,22,24)(H,26,27)

InChI Key

YWYURKUOLLVUCU-UHFFFAOYSA-N

SMILES

CCC(C)C(C)C(=O)NC1=CC2=C(C=C1)N=CN3C2=NC=C(C3=O)C(=O)O

Canonical SMILES

CCC(C)C(C)C(=O)NC1=CC2=C(C=C1)N=CN3C2=NC=C(C3=O)C(=O)O

Synonyms

10-((2,3-dimethyl-1-oxopentyl)amino)-4-oxo-4H-pyrimido(1,2-c)quinazoline-3-carboxylic acid
FR 50948
FR 50948, sodium salt
FR-50948
FR50948

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of methyl 4-oxo-10-(2,3-dimethylpentanamido)-4H-pyrimido[1,2-C]quinazoline-3-carboxylate (3.4 g) and anhydrous lithium iodide (8.5 g) in dry pyridine (34 ml) was stirred at 100° C. for 1 hour and 20 minutes. The reaction mixture was concentrated under reduced pressure. Water was added to the residue to give precipitates, which were collected by filtration and washed with water. The resulting crystals were suspended in water. The suspension was adjusted to pH 1-2 with conc. hydrochloric acid to give yellow crystals, which were separated by filtration, washed with water, and dried. The crude crystals (3.85 g) were dissolved in a mixture of chloroform and methanol under heating. The solution was filtered to remove insoluble materials. The filtrate was concentrated under reduced pressure to 40 ml and cooled in an ice bath. The resulting crystals were collected by filtration and suspended in a mixture of chloroform and methanol under heating. After the suspension was cooled to ambient temperature, the crystals were filtered and dried. There was obtained 4-oxo-10-(2,3-dimethylpentanamido)-4H-pyrimido[1,2-C]quinazoline-3-carboxylic acid (1.0 g).
Name
methyl 4-oxo-10-(2,3-dimethylpentanamido)-4H-pyrimido[1,2-C]quinazoline-3-carboxylate
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
34 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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CCC(C)C(C)C(=O)Nc1ccc2ncn3c(=O)c(C(=O)OC)cnc3c2c1
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